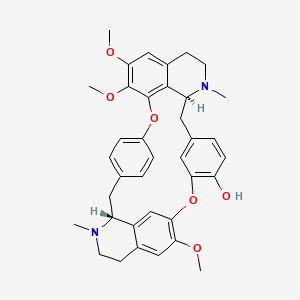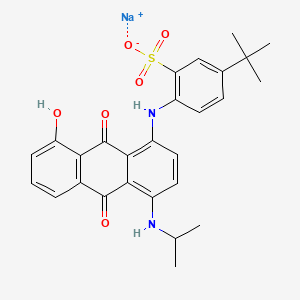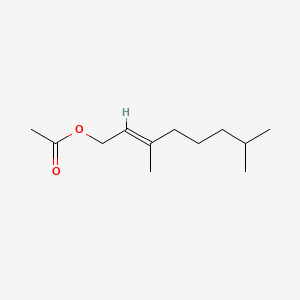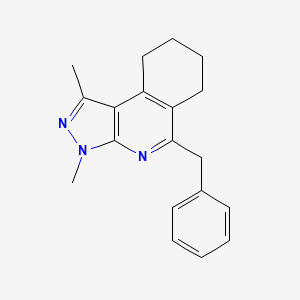
1,3-Dimethyl-5-(phenylmethyl)-6,7,8,9-tetrahydro-3H-pyrazolo(3,4-c)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-5-(phenylmethyl)-6,7,8,9-tetrahydro-3H-pyrazolo(3,4-c)isoquinoline is a complex heterocyclic compound that belongs to the class of pyrazoloisoquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused with an isoquinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(phenylmethyl)-6,7,8,9-tetrahydro-3H-pyrazolo(3,4-c)isoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate ortho-substituted nitroaromatic compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out at temperatures ranging from 0°C to 78°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also gaining popularity in the industrial synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-5-(phenylmethyl)-6,7,8,9-tetrahydro-3H-pyrazolo(3,4-c)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloisoquinolines, which can have different functional groups attached to the core structure .
Applications De Recherche Scientifique
1,3-Dimethyl-5-(phenylmethyl)-6,7,8,9-tetrahydro-3H-pyrazolo(3,4-c)isoquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-5-(phenylmethyl)-6,7,8,9-tetrahydro-3H-pyrazolo(3,4-c)isoquinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: This compound can interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-5-pyrazolone: Another pyrazolone derivative with similar structural features but different biological activities.
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in medicinal chemistry.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Exhibits fluorescence properties and is used in various industrial applications
Uniqueness
1,3-Dimethyl-5-(phenylmethyl)-6,7,8,9-tetrahydro-3H-pyrazolo(3,4-c)isoquinoline stands out due to its unique combination of a pyrazole and isoquinoline ring system, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
91623-82-4 |
|---|---|
Formule moléculaire |
C19H21N3 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
5-benzyl-1,3-dimethyl-6,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline |
InChI |
InChI=1S/C19H21N3/c1-13-18-16-11-7-6-10-15(16)17(20-19(18)22(2)21-13)12-14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-12H2,1-2H3 |
Clé InChI |
VOWWNFVSYISLFM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=C1C3=C(CCCC3)C(=N2)CC4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


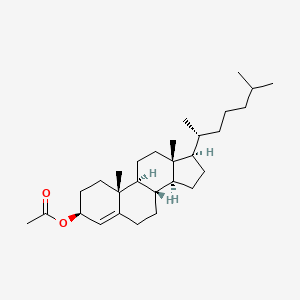
![3-[4-(5-chloro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol;oxalic acid](/img/structure/B12783170.png)
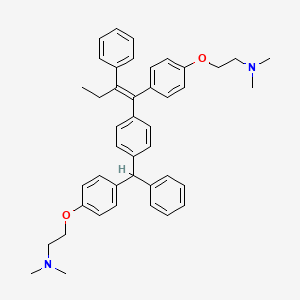
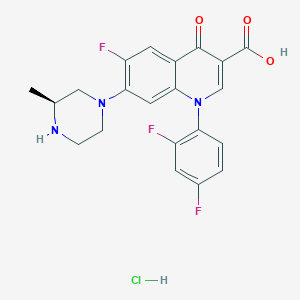

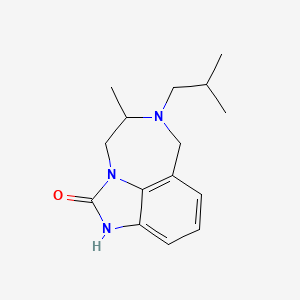
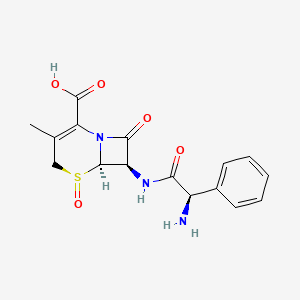
![[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B12783200.png)

